3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
This compound is a chemical substance that can be obtained from various suppliers . It has been used in the design of inhibitors for the kinase and proliferation of EBC-1 cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a structure-guided approach was used to develop and characterize benzo[d]oxazol-2(3H)-one analogs . Another study reported the synthesis of a related compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, as an insect growth regulator .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic techniques, such as Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and electrospray ionization mass spectrometry (ESI-MS) .Chemical Reactions Analysis
Benzo[d]oxazol-2(3H)-one derivatives have been studied as potent and selective small-molecule inhibitors of chromodomain Y-like (CDYL), a histone methyllysine reader protein .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area have been computed for a related compound .Mechanism of Action
Target of Action
The compound, also known as 3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one, has been synthesized and tested for its anticancer activity against a panel of human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) . Therefore, the primary targets of this compound are these cancer cells.
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and induces changes that lead to their death . The compound’s structure, which includes a benzoxazole ring, may play a crucial role in its interaction with its targets .
Result of Action
The compound has demonstrated significant anticancer activity against several human cancer cell lines, showing higher activity than the reference drug . This suggests that the compound’s action results in the death of cancer cells.
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for many cellular functions . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell proliferation, apoptosis (programmed cell death), and differentiation. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in cancer cells, it can induce apoptosis by activating specific signaling cascades, thereby inhibiting tumor growth . Moreover, it can affect the metabolic flux within cells, altering the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA, RNA, and proteins, altering their structure and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of cellular pathways . For instance, it can inhibit the activity of certain transcription factors, proteins that control the rate of transcription of genetic information from DNA to messenger RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These effects are often dose-dependent and can vary based on the specific cell type being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models have been extensively studied. Different dosages of the compound can lead to varying outcomes. At low doses, it may have minimal effects, while higher doses can induce significant biological responses . For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux within cells . For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This inhibition can lead to changes in the levels of metabolites and affect cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution of the compound can also be influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production . The precise localization of the compound can determine its specific biological effects and mechanisms of action .
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVVDHOZUQWWFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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